discovery of novel indoline-based bioactive molecules
discovery of novel indoline-based bioactive molecules
An in-depth analysis of the reveals a versatile scaffold crucial to modern drug development.[1][2][3] The indoline core, a benzene ring fused to a five-membered nitrogen-containing ring, is a common feature in numerous natural products and synthetic compounds with significant medicinal value.[1][4] Researchers have successfully developed indoline derivatives with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2]
This technical guide provides an overview of recent advancements in the field, focusing on the synthesis, biological evaluation, and mechanisms of action of these promising molecules. It summarizes key quantitative data, details experimental protocols, and visualizes complex biological and experimental processes.
General Workflow for Discovery and Evaluation
The discovery of new bioactive indoline molecules typically follows a structured workflow. This process begins with the design and synthesis of a library of candidate compounds, often guided by computational modeling. These compounds then undergo a series of biological assays to determine their activity and mechanism of action.
Anticancer Activity
Indoline derivatives have emerged as potent anticancer agents that target various key biological pathways involved in cancer progression.[2][5] Their versatility allows for the design of compounds that can inhibit tumor growth, induce apoptosis, and overcome drug resistance.[2][6]
Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is frequently deregulated in many types of cancer, making it an attractive target for therapeutic intervention.[7] Several studies have focused on designing indole and indoline-based compounds that can inhibit key kinases in this pathway, such as mTOR, PI3K, and Akt.[7] Inhibition of this pathway disrupts critical cellular processes for cancer cells, including growth, proliferation, and survival.[7]
Quantitative Data: Anticancer Indoline Derivatives
| Compound ID | Target(s) | Cell Line | IC50 | Reference |
| HA-2l | mTOR | - | 66 nM | [7] |
| HA-2g | mTOR, PI3K, Akt | MDA-MB231 | 0.610 µM | [7] |
| HA-3d | mTOR, PI3K, Akt | HCT-116 | 0.780 µM | [7] |
| Compound 9d | Tubulin | Kyse450 | 1.49 µM | [8] |
| Compound 31 | PD-L1 | FRET Assay | 0.89 nM | [9] |
| Sunitinib | VEGFR, PDGFR | - | - | [10] |
| Compound 2 | DNA Intercalator | AsPC-1 | 336.5 nM | [11] |
Experimental Protocols: Anticancer Assays
1. mTOR Kinase Inhibition Assay: [7]
-
Objective: To determine the in vitro inhibitory activity of compounds against the mTOR kinase.
-
Methodology:
-
A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used.
-
The assay measures the phosphorylation of a biotinylated substrate (e.g., GST-p70S6K) by the mTOR enzyme in the presence of ATP.
-
Test compounds are incubated with the mTOR enzyme, substrate, and ATP in a kinase assay buffer.
-
The reaction is stopped, and a europium-labeled anti-phospho-p70S6K antibody and an APC-labeled anti-GST antibody are added.
-
After incubation, the TR-FRET signal is measured. A decrease in signal indicates inhibition of mTOR activity.
-
IC50 values are calculated from the dose-response curves.
-
2. Cell Viability (MTT) Assay: [12]
-
Objective: To assess the cytotoxicity of the indoline derivatives against cancer cell lines.
-
Methodology:
-
Cancer cells (e.g., MCF-7, HCT-116) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Cells are incubated to allow for the conversion of MTT to formazan crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
-
Antimicrobial Activity
The rise of antibiotic resistance necessitates the development of new antimicrobial agents.[13][14] Indoline-based molecules have shown significant promise, exhibiting activity against a range of pathogens, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[14][15] Some derivatives act as resistance-modifying agents (RMAs), restoring the efficacy of existing antibiotics.[15]
Quantitative Data: Antimicrobial Indoline Derivatives
| Compound Class | Target/Action | Organism | Activity Metric | Value | Reference |
| Tetracyclic Indolines | β-lactam RMA | MRSA | MIC of Amoxicillin | >128 µg/mL (alone) | [15] |
| Compound 13 (1m) | DNA Gyrase B | - | Binding Score | -9.02 kcal/mol | [13] |
| Indoline (unsubstituted) | DNA Gyrase B | - | Binding Score | -6.43 kcal/mol | [13] |
| Indole-3-acetamido-polyamines | Growth Inhibition | MRSA, C. neoformans | MIC | < 0.2 µM | [16] |
Experimental Protocols: Antimicrobial Assays
1. Minimum Inhibitory Concentration (MIC) Assay:
-
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Methodology:
-
A serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test bacterium (e.g., MRSA).
-
Positive (no drug) and negative (no bacteria) controls are included.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
-
2. Molecular Docking for Target Identification: [13]
-
Objective: To computationally predict the binding affinity and interaction of indoline derivatives with a specific bacterial protein target (e.g., DNA gyrase B).
-
Methodology:
-
The 3D structure of the target protein is obtained from a protein data bank (e.g., PDB).
-
The 3D structures of the indoline derivatives are generated and optimized.
-
Molecular docking software (e.g., AutoDock) is used to predict the binding pose of each compound within the active site of the protein.
-
The software calculates a binding energy or docking score, which represents the predicted affinity of the compound for the target. Lower scores typically indicate stronger binding.
-
The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein residues are analyzed.
-
Anti-inflammatory and Antioxidant Activities
Chronic inflammation and oxidative stress are implicated in numerous diseases.[17][18] Novel indoline derivatives have been developed that exhibit potent anti-inflammatory and antioxidant effects at very low concentrations.[17] These compounds can protect cells from oxidative damage and reduce the production of pro-inflammatory cytokines like TNF-α and IL-6.[17][18]
Quantitative Data: Anti-inflammatory Indoline Derivatives
| Activity | Assay | Compound Concentration | Effect | Reference |
| Antioxidant | H₂O₂ induced cytotoxicity | 1 pM - 1 nM | Protection of RAW264.7 macrophages | [17] |
| Anti-inflammatory | LPS-induced NO, TNF-α, IL-6 | 1 pM - 1 nM | Reduction in RAW264.7 macrophages | [17][18] |
| Anti-inflammatory | LPS-induced cytokine elevation (in vivo) | ≤ 1 µmol/kg (s.c. in mice) | Prevention of cytokine elevation in brain | [17] |
Experimental Protocols: Anti-inflammatory Assays
1. LPS-Induced Cytokine Production in Macrophages: [17][18]
-
Objective: To evaluate the ability of indoline derivatives to suppress the production of pro-inflammatory cytokines.
-
Methodology:
-
RAW264.7 macrophage cells are cultured in appropriate media.
-
Cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 1 hour).
-
Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.
-
After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The concentrations of cytokines (e.g., TNF-α, IL-6) and nitric oxide (NO) in the supernatant are quantified using specific ELISA kits and the Griess reagent, respectively.
-
The inhibitory effect of the compounds is determined by comparing the cytokine/NO levels in treated versus untreated (LPS only) cells.
-
Conclusion
The indoline scaffold is a cornerstone in the discovery of new bioactive molecules, demonstrating remarkable versatility and therapeutic potential across diverse disease areas.[1][2] The continued exploration of structure-activity relationships, coupled with advanced synthesis and screening techniques, promises to yield a new generation of indoline-based drugs with improved efficacy and safety profiles.[1][19] The research highlighted in this guide underscores the significant progress and ongoing innovation in this critical field of medicinal chemistry.
References
- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of novel indoline derivatives as potent small molecule PD-L1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 11. The Conjugates of Indolo[2,3-b]quinoline as Anti-Pancreatic Cancer Agents: Design, Synthesis, Molecular Docking and Biological Evaluations [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Designing of a Novel Indoline Scaffold Based Antibacterial Compound and Pharmacological Evaluation Using Chemoinformatics Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research | Bentham Science [eurekaselect.com]
- 15. Tetracyclic Indolines as A Novel Class of β-Lactam-Selective Resistance-Modifying Agent for MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
